TR|A agonist 1
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Overview
Description
Compound 16g, identified by the PubMed ID 35507418, is a synthetic organic compound that functions as a highly selective agonist for the thyroid hormone receptor beta (TRβ). This compound has shown significant potential in activating both the wild-type receptor and the TRβ H435R mutant, which is associated with resistance to thyroid hormone in carriers .
Preparation Methods
The synthesis of compound 16g involves a structure-based design approach. The synthetic route includes the following steps:
Starting Materials: The synthesis begins with the preparation of 3-fluoro-5-methoxybenzoyl and 2,6-dimethylphenoxy derivatives.
Coupling Reaction: These derivatives undergo a coupling reaction to form an intermediate compound.
Cyclization: The intermediate is then cyclized to form the isoquinoline core structure.
Functionalization: The isoquinoline core is further functionalized with a hydroxy and methoxy group.
Final Coupling: The final step involves coupling the functionalized isoquinoline with glycine to obtain compound 16g.
The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods would likely involve scaling up these reactions using continuous flow chemistry or batch processing techniques to meet the demand for research and potential therapeutic applications.
Chemical Reactions Analysis
Compound 16g undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the isoquinoline core.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings, to introduce different substituents.
Hydrolysis: Hydrolysis reactions can be used to break down the compound into its constituent parts
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Compound 16g has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationship of thyroid hormone receptor agonists.
Biology: The compound is used to investigate the role of TRβ in cellular processes and its interaction with other proteins.
Medicine: Compound 16g shows potential in treating conditions like dyslipidemia, nonalcoholic steatohepatitis (NASH), and resistance to thyroid hormone (RTH) due to its selective activation of TRβ
Mechanism of Action
Compound 16g exerts its effects by selectively binding to the thyroid hormone receptor beta (TRβ). This binding activates the receptor, leading to the transcription of target genes involved in lipid metabolism and other cellular processes. The compound also effectively activates the TRβ H435R mutant, which has impaired sensitivity to thyroid hormones .
The molecular targets and pathways involved include the thyroid hormone response elements (TREs) in the DNA, which are activated upon binding of the TRβ-16g complex. This activation leads to changes in gene expression that result in the therapeutic effects observed in preclinical studies .
Properties
Molecular Formula |
C29H25FN2O8 |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
2-[[7-[4-(3-fluoro-5-methoxybenzoyl)-2,6-dimethylphenoxy]-4-hydroxy-1-methoxyisoquinoline-3-carbonyl]amino]acetic acid |
InChI |
InChI=1S/C29H25FN2O8/c1-14-7-16(25(35)17-9-18(30)11-20(10-17)38-3)8-15(2)27(14)40-19-5-6-21-22(12-19)29(39-4)32-24(26(21)36)28(37)31-13-23(33)34/h5-12,36H,13H2,1-4H3,(H,31,37)(H,33,34) |
InChI Key |
CRBPLLHXFFMVKV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1OC2=CC3=C(C=C2)C(=C(N=C3OC)C(=O)NCC(=O)O)O)C)C(=O)C4=CC(=CC(=C4)F)OC |
Origin of Product |
United States |
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